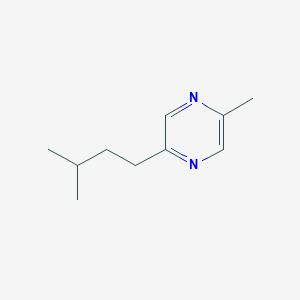
2-Methyl-5-isopentylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-isopentylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound has a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol . It is characterized by its distinct odor and is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-isopentylpyrazine can be synthesized through the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures. The reaction typically occurs at 110°C for about 2 hours . Various methods such as liquid-liquid extraction, column chromatography, and distillation are employed to isolate and purify the compound from the reaction mixture .
Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to maximize yield and purity. High-pressure and high-temperature conditions (up to 140°C) are often used to increase the production of pyrazines, including this compound . Solvent extraction and chromatographic techniques are crucial in the purification process to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-isopentylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the pyrazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated pyrazine compounds.
Scientific Research Applications
2-Methyl-5-isopentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a flavoring agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-isopentylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, influencing biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
2-Methyl-5-isopentylpyrazine can be compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Found in roasted sesame seeds and used as a flavor additive.
2,5-Dimethylpyrazine: Occurs naturally in asparagus, tea, and other foods, and is used as a flavoring agent.
2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans and nattō, known for its strong aromatic properties.
The uniqueness of this compound lies in its specific isopentyl substitution, which imparts distinct aromatic characteristics and influences its reactivity and applications.
Properties
CAS No. |
144514-05-6 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-methyl-5-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-9(3)6-12-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
NLWRBWNTZWAQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















